molecular formula C19H19N3O4 B2684975 N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034465-56-8

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2684975
CAS No.: 2034465-56-8
M. Wt: 353.378
InChI Key: SJIMOXZDMLQVBN-UHFFFAOYSA-N
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Description

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzodioxine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide with appropriate reagents to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a benzodioxine moiety

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18-6-3-9-22(18)17-10-13(7-8-20-17)11-21-19(24)16-12-25-14-4-1-2-5-15(14)26-16/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIMOXZDMLQVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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